1-(benzylsulfonyl)-N-cyclooctylpiperidine-4-carboxamide
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Overview
Description
N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
The synthesis of N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylmethanesulfonyl group: This step typically involves sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.
Attachment of the cyclooctyl group: This can be done through alkylation reactions using cyclooctyl halides.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving piperidine derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEPTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a cycloheptyl group instead of a cyclooctyl group.
N-PHENYL-1-(PHENYLSULFONAMIDO)CYCLOPROPANE-1-CARBOXAMIDE: This compound has a cyclopropane ring instead of a piperidine ring and exhibits different biological activities.
The uniqueness of N-CYCLOOCTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C21H32N2O3S |
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Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-cyclooctylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H32N2O3S/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)27(25,26)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24) |
InChI Key |
HDSTYYZYTJRPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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